molecular formula C20H25N3O3 B2469345 3-Phenyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxamide CAS No. 2361704-98-3

3-Phenyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxamide

Cat. No. B2469345
CAS RN: 2361704-98-3
M. Wt: 355.438
InChI Key: UUWHMYLCAUWSQR-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Safety and Hazards

Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs. For example, certain alkaloids are known to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-17(24)22-11-8-15(9-12-22)18(25)23-13-10-20(14-23,19(21)26)16-6-4-3-5-7-16/h2-7,15H,1,8-14H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWHMYLCAUWSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)(C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxamide

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